molecular formula C13H15NO2 B2481361 spiro[3H-pyrano[2,3-b]pyridine-2,1'-cyclohexane]-4-one CAS No. 2241142-05-0

spiro[3H-pyrano[2,3-b]pyridine-2,1'-cyclohexane]-4-one

Cat. No.: B2481361
CAS No.: 2241142-05-0
M. Wt: 217.268
InChI Key: ZUNXZPHFHFSONM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Spiro[3H-pyrano[2,3-b]pyridine-2,1’-cyclohexane]-4-one is a heterocyclic compound that features a unique spiro structure, combining pyrano and pyridine rings with a cyclohexane moiety. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.

Mechanism of Action

Target of Action

The primary target of spiro[3H-pyrano[2,3-b]pyridine-2,1’-cyclohexane]-4-one is the cannabinoid 2 receptor (CB2R) . The CB2R is a promising therapeutic target for pulmonary fibrosis (PF) and other fibrotic diseases .

Mode of Action

Spiro[3H-pyrano[2,3-b]pyridine-2,1’-cyclohexane]-4-one binds to the CB2R with high affinity . This binding triggers a series of biochemical reactions that lead to the inhibition of the inflammatory response and the upregulation of CB2R expression in alveolar epithelial cells .

Biochemical Pathways

The compound affects the Nrf2-Smad7 pathway . This pathway is involved in the regulation of oxidative stress and inflammation, which are key factors in the development of pulmonary fibrosis . By modulating this pathway, the compound can inhibit lung alveolar epithelial-to-mesenchymal transition (EMT), a key process in the development of fibrosis .

Pharmacokinetics

The compound’s high affinity for the cb2r suggests that it may have good bioavailability

Result of Action

The compound’s action results in significant amelioration of lung injury, inflammation, and fibrosis in a rat model of PF induced by bleomycin . It inhibits the inflammatory response, at least partially, through modulating macrophages polarization . It also inhibits lung alveolar EMT, a key process in the development of fibrosis .

Action Environment

The action of spiro[3H-pyrano[2,3-b]pyridine-2,1’-cyclohexane]-4-one can be influenced by various environmental factors. For instance, the presence of light can accelerate the reaction . Additionally, the compound’s action may be influenced by the presence of other chemical compounds in the environment

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of spiro[3H-pyrano[2,3-b]pyridine-2,1’-cyclohexane]-4-one typically involves multicomponent reactions. One common method is the condensation of 5-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one with 4-hydroxybenzaldehyde in the presence of a base such as sodium hydroxide. This intermediate is then treated with acetylacetone, hydrazine hydrate, ethyl cyanoacetate, and ethyl acetoacetate to yield the desired spiro compound .

Industrial Production Methods

Industrial production methods for spiro[3H-pyrano[2,3-b]pyridine-2,1’-cyclohexane]-4-one focus on optimizing reaction conditions to achieve high yields and purity. Techniques such as microwave-assisted synthesis and the use of green chemistry principles, including benign catalysts and solvent-free conditions, are employed to enhance efficiency and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

Spiro[3H-pyrano[2,3-b]pyridine-2,1’-cyclohexane]-4-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the pyridine ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions include various substituted derivatives of the original spiro compound, which can exhibit different biological activities and properties.

Scientific Research Applications

Spiro[3H-pyrano[2,3-b]pyridine-2,1’-cyclohexane]-4-one has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Spiro[3H-pyrano[2,3-b]pyridine-2,1’-cyclohexane]-4-one is unique due to its combination of a spiro structure with pyrano and pyridine rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses .

Properties

IUPAC Name

spiro[3H-pyrano[2,3-b]pyridine-2,1'-cyclohexane]-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO2/c15-11-9-13(6-2-1-3-7-13)16-12-10(11)5-4-8-14-12/h4-5,8H,1-3,6-7,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUNXZPHFHFSONM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)CC(=O)C3=C(O2)N=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.